Cas no 875159-84-5 (N-(5-methyl-1,2-oxazol-3-yl)-2-(methylamino)acetamide)
N-(5-methyl-1,2-oxazol-3-yl)-2-(methylamino)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(methylamino)-N-(5-methylisoxazol-3-yl)acetamide
- N-(5-methyl-1,2-oxazol-3-yl)-2-(methylamino)acetamide
- 2-(methylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- AKOS005261315
- EN300-23793
- Z46190592
- 875159-84-5
- 2-(methylamino)-N-(5-methylisoxazol-3-yl)acetamide, AldrichCPR
-
- MDL: MFCD07838461
- Inchi: 1S/C7H11N3O2/c1-5-3-6(10-12-5)9-7(11)4-8-2/h3,8H,4H2,1-2H3,(H,9,10,11)
- InChI Key: GMVTWHPJADCECN-UHFFFAOYSA-N
- SMILES: O1C(C)=CC(=N1)NC(CNC)=O
Computed Properties
- Exact Mass: 169.085126602Da
- Monoisotopic Mass: 169.085126602Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 67.2Ų
N-(5-methyl-1,2-oxazol-3-yl)-2-(methylamino)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-23793-0.05g |
N-(5-methyl-1,2-oxazol-3-yl)-2-(methylamino)acetamide |
875159-84-5 | 95.0% | 0.05g |
$69.0 | 2025-02-20 | |
| Enamine | EN300-23793-0.1g |
N-(5-methyl-1,2-oxazol-3-yl)-2-(methylamino)acetamide |
875159-84-5 | 95.0% | 0.1g |
$105.0 | 2025-02-20 | |
| Enamine | EN300-23793-0.25g |
N-(5-methyl-1,2-oxazol-3-yl)-2-(methylamino)acetamide |
875159-84-5 | 95.0% | 0.25g |
$149.0 | 2025-02-20 | |
| Enamine | EN300-23793-0.5g |
N-(5-methyl-1,2-oxazol-3-yl)-2-(methylamino)acetamide |
875159-84-5 | 95.0% | 0.5g |
$284.0 | 2025-02-20 | |
| Enamine | EN300-23793-1.0g |
N-(5-methyl-1,2-oxazol-3-yl)-2-(methylamino)acetamide |
875159-84-5 | 95.0% | 1.0g |
$385.0 | 2025-02-20 | |
| Enamine | EN300-23793-2.5g |
N-(5-methyl-1,2-oxazol-3-yl)-2-(methylamino)acetamide |
875159-84-5 | 95.0% | 2.5g |
$754.0 | 2025-02-20 | |
| Enamine | EN300-23793-5.0g |
N-(5-methyl-1,2-oxazol-3-yl)-2-(methylamino)acetamide |
875159-84-5 | 95.0% | 5.0g |
$1115.0 | 2025-02-20 | |
| Enamine | EN300-23793-10.0g |
N-(5-methyl-1,2-oxazol-3-yl)-2-(methylamino)acetamide |
875159-84-5 | 95.0% | 10.0g |
$1654.0 | 2025-02-20 | |
| 1PlusChem | 1P019PZ0-50mg |
N-(5-methyl-1,2-oxazol-3-yl)-2-(methylamino)acetamide |
875159-84-5 | 95% | 50mg |
$143.00 | 2024-04-20 | |
| 1PlusChem | 1P019PZ0-100mg |
N-(5-methyl-1,2-oxazol-3-yl)-2-(methylamino)acetamide |
875159-84-5 | 95% | 100mg |
$186.00 | 2024-04-20 |
N-(5-methyl-1,2-oxazol-3-yl)-2-(methylamino)acetamide Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on N-(5-methyl-1,2-oxazol-3-yl)-2-(methylamino)acetamide
N-(5-methyl-1,2-oxazol-3-yl)-2-(methylamino)acetamide: An Overview of CAS No. 875159-84-5
N-(5-methyl-1,2-oxazol-3-yl)-2-(methylamino)acetamide (CAS No. 875159-84-5) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number, is a derivative of oxazole and aminoacetamide. Its unique structural features and potential biological activities make it a subject of ongoing investigation for various therapeutic applications.
The molecular structure of N-(5-methyl-1,2-oxazol-3-yl)-2-(methylamino)acetamide consists of an oxazole ring substituted with a methyl group at the 5-position and an acetamide moiety linked to a methylamine group. This combination of functional groups imparts distinct chemical properties and reactivity, which are crucial for its biological activity. The oxazole ring is known for its stability and ability to form hydrogen bonds, while the aminoacetamide moiety contributes to the compound's solubility and interaction with biological targets.
Recent studies have explored the potential therapeutic applications of N-(5-methyl-1,2-oxazol-3-yl)-2-(methylamino)acetamide. One notable area of research is its role in modulating neurotransmitter systems. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent activity as a modulator of the serotonin and dopamine systems. These findings suggest that it may have potential applications in treating neurological disorders such as depression and anxiety.
In addition to its effects on neurotransmitter systems, N-(5-methyl-1,2-oxazol-3-yl)-2-(methylamino)acetamide has been investigated for its anti-inflammatory properties. A study published in the European Journal of Pharmacology demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This anti-inflammatory activity makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of N-(5-methyl-1,2-oxazol-3-yl)-2-(methylamino)acetamide have also been studied to assess its suitability for drug development. Research conducted by a team at the University of California found that this compound has favorable oral bioavailability and a reasonable half-life, which are essential characteristics for a drug candidate. These properties suggest that it can be effectively administered orally and maintain therapeutic concentrations in the body over an extended period.
Clinical trials are currently underway to evaluate the safety and efficacy of N-(5-methyl-1,2-oxazol-3-yl)-2-(methylamino)acetamide. Preliminary results from phase I trials have shown that it is well-tolerated by patients with minimal side effects. These findings are encouraging and pave the way for further clinical evaluation in larger patient populations.
In conclusion, N-(5-methyl-1,2-oxazol-3-yl)-2-(methylamino)acetamide (CAS No. 875159-84-5) is a promising compound with diverse biological activities. Its potential applications in treating neurological disorders, inflammatory diseases, and other conditions make it an important focus of ongoing research in medicinal chemistry and pharmaceutical science. As more data from clinical trials become available, it is likely that this compound will play a significant role in the development of new therapeutic strategies.
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